2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester

Übersicht

Beschreibung

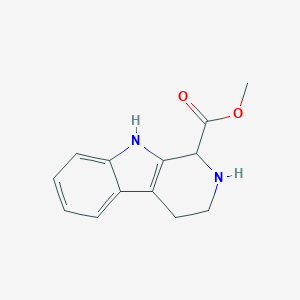

2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester (CAS No. 127661-45-4) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antimalarial and antiproliferative effects, supported by recent studies and data.

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Synonyms : Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 2,3,4,9-tetrahydro-1H-beta-carboline derivatives. A significant finding was reported in a study that evaluated various compounds for their activity against Plasmodium falciparum. The study identified structure-activity relationships (SARs) indicating that specific modifications to the beta-carboline structure enhance antimalarial efficacy.

- Key Findings :

Antiproliferative Activity

The antiproliferative effects of 2,3,4,9-tetrahydro-1H-beta-carboline derivatives have also been explored extensively. A notable study synthesized a series of these compounds and assessed their activity against breast cancer cell lines (MCF-7 and MDA-MB-231).

- Results :

Structure-Activity Relationships (SAR)

The SAR analysis is crucial for understanding how structural modifications affect biological activity. The following table summarizes key findings from recent research:

| Compound | Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 8f | N-benzyl | 25.01 | MCF-7 |

| 9c | THβC–oxindole | 24.1 | TNBC |

| 4h | R-methyl | 2.0 nM | P. falciparum |

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group showed preferential binding to the active conformer necessary for inhibiting the malaria parasite effectively.

Case Study 2: Anticancer Potential

A separate investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. The study concluded that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Eigenschaften

IUPAC Name |

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-5,12,14-15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORRASOUNGLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438947 | |

| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127661-45-4 | |

| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.